3-amino-N-phenylpyrazine-2-carboxamide
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Overview
Description
3-amino-N-phenylpyrazine-2-carboxamide is a chemical compound belonging to the class of pyrazine derivatives It features a pyrazine ring substituted with an amino group at the 3-position and a phenylcarboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-phenylpyrazine-2-carboxamide typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with aniline. One common method employs 1,1’-carbonyldiimidazole (CDI) as a coupling agent in dimethyl sulfoxide (DMSO) under microwave irradiation at 120°C for 30 minutes . Another method involves the use of diethyl cyanophosphonate and triethylamine in 1,2-dimethoxyethane at room temperature for 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-phenylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The carboxamide group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazine ring.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Industry: Its derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-N-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The compound’s antimicrobial activity is attributed to its ability to disrupt essential biological processes within the microbial cells.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-methylpyrazine-2-carboxamide
- 3-amino-N-ethylpyrazine-2-carboxamide
- 3-amino-N-benzylpyrazine-2-carboxamide
Uniqueness
3-amino-N-phenylpyrazine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogues, it exhibits higher antimicrobial activity and lower cytotoxicity, making it a promising candidate for further development in medicinal chemistry .
Biological Activity
3-Amino-N-phenylpyrazine-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound features a unique substitution pattern that contributes to its biological properties. The compound can undergo various chemical reactions, including:
- Substitution Reactions : The amino group participates in nucleophilic substitution.
- Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions.
- Coupling Reactions : The carboxamide group can engage in coupling with other aromatic compounds.
The mechanism of action primarily involves inhibiting the growth of pathogens such as Mycobacterium tuberculosis by interfering with bacterial cell wall synthesis. This mechanism highlights its potential as an antimicrobial agent.
In Vitro Studies
Numerous studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. Notably, it has shown promising activity against Mycobacterium tuberculosis.
Minimum Inhibitory Concentration (MIC) Values :
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | < 2.0 | Mycobacterium tuberculosis |
5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | M. tuberculosis |
N-(3-Iodo-4-methylphenyl) pyrazine-2-carboxamide | < 2.0 | M. tuberculosis |
These results indicate that certain derivatives exhibit even lower MIC values, suggesting enhanced potency against mycobacterial strains .
Case Studies
In a study evaluating a series of substituted pyrazine derivatives, researchers found that this compound exhibited significant antimycobacterial activity. The compound was part of a broader investigation into the structure-activity relationship (SAR) of pyrazine derivatives, where it demonstrated effective inhibition against multiple strains of Mycobacterium, including M. kansasii and M. smegmatis .
Anticancer Activity
The cytotoxicity of this compound has also been assessed in various cancer cell lines, indicating potential as an anticancer agent. In vitro tests on HepG2 liver cancer cells revealed that certain derivatives could inhibit cell proliferation effectively.
Cytotoxicity Data :
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 46 | HepG2 |
N-(2,4-Dimethoxyphenyl) pyrazine-2-carboxamide | 12.5 | HepG2 |
The results suggest that modifications to the phenyl group can significantly enhance cytotoxic effects against cancer cells .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
-
Antimicrobial Activity :
- Effective against Mycobacterium tuberculosis and other mycobacterial strains.
- Exhibits sporadic antifungal activity against certain Candida species.
-
Anticancer Activity :
- Demonstrates cytotoxic effects in liver cancer cell lines.
- Potential for development into therapeutic agents for cancer treatment.
Properties
IUPAC Name |
3-amino-N-phenylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-10-9(13-6-7-14-10)11(16)15-8-4-2-1-3-5-8/h1-7H,(H2,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTGTAZMHHRJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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